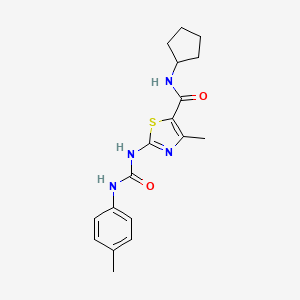
N-cyclopentyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide, also known as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of protein tyrosine kinases, which play important roles in the signaling pathways of cytokines and growth factors. CP-690,550 has been shown to have potential therapeutic applications in a variety of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wissenschaftliche Forschungsanwendungen
Antiviral and Anticancer Applications
Research has demonstrated that thiazole derivatives, including compounds similar to N-cyclopentyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide, have shown significant antiviral activities. For instance, certain thiazole C-nucleosides were tested for in vitro activity against herpes virus, parainfluenza virus, and rhinovirus, showing that some compounds possess substantial antiviral properties (Srivastava et al., 1977).
Another research avenue explores the antitumor activities of thiazole derivatives. A series of 5-(2′-indolyl)thiazoles were synthesized and evaluated for their cytotoxicity against selected human cancer cell lines, with some compounds exhibiting encouraging anticancer activity (Vaddula et al., 2016).
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-11-7-9-14(10-8-11)21-17(24)22-18-19-12(2)15(25-18)16(23)20-13-5-3-4-6-13/h7-10,13H,3-6H2,1-2H3,(H,20,23)(H2,19,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMJFJPYEUQSQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NC3CCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2365937.png)
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-(oxan-4-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2365938.png)
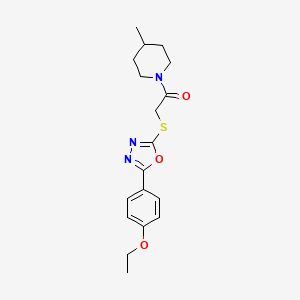


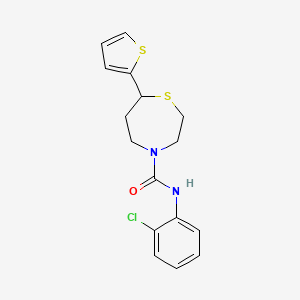
![2-(4-fluorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2365948.png)
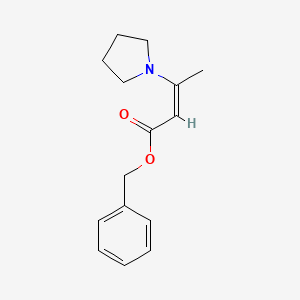
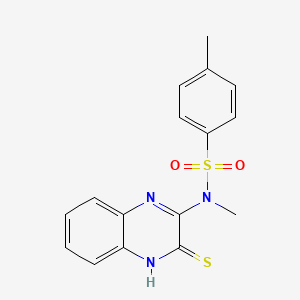
![Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2365954.png)
![ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2365957.png)
![3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2365958.png)
